molecular formula C4H4BrNS B1288931 2-Bromo-5-methylthiazole CAS No. 41731-23-1

2-Bromo-5-methylthiazole

Cat. No.: B1288931
CAS No.: 41731-23-1
M. Wt: 178.05 g/mol
InChI Key: FJPZHYAYNAUKKA-UHFFFAOYSA-N
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Description

2-Bromo-5-methylthiazole is a useful research compound. Its molecular formula is C4H4BrNS and its molecular weight is 178.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modifications

2-Bromo-5-methylthiazole has been utilized in various chemical synthesis processes. For instance, Saldabol et al. (2002) discussed the bromination and thiocyanation of related thiazoles, highlighting the formation of bromo-substituted derivatives, which is a crucial step in the synthesis of many compounds (Saldabol, Popelis, & Slavinska, 2002). Additionally, Murai et al. (2017) described the synthesis of 5-N-Arylamino-4-methylthiazoles from 4-methylthiazole, involving bromination as a critical step (Murai et al., 2017).

Biological Activities

This compound derivatives have been studied for their biological activities. For instance, Gallardo-Godoy et al. (2011) reported on 2-aminothiazoles as potential therapeutic leads for prion diseases, suggesting the importance of the thiazole structure in medicinal chemistry (Gallardo-Godoy et al., 2011). Khan et al. (2019) synthesized methyl-substituted 2-aminothiazole–based cobalt(II) and silver(I) complexes, exploring their antimicrobial and enzyme inhibitory activities (Khan et al., 2019).

Pharmaceutical Synthesis

In the field of pharmaceutical synthesis, thiazole derivatives, closely related to this compound, have been synthesized and evaluated for various therapeutic activities. Li et al. (2016) described the synthesis of 2-aminothiazole derivatives with potential antitumor activities (Li et al., 2016). Additionally, Vekariya et al. (2017) discussed the microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities (Vekariya et al., 2017).

Safety and Hazards

“2-Bromo-5-methylthiazole” is a combustible liquid . It causes skin irritation and serious eye irritation . It should be stored under inert gas . It should be kept away from heat, sparks, open flames, and hot surfaces . After handling, hands and face should be thoroughly washed .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-methylthiazole plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to study the inhibition of certain enzymes involved in metabolic pathways. The compound’s bromine atom can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, this compound can interact with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, affecting protein structure and function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. By altering these pathways, the compound can induce cell death in certain cancer cell lines, making it a potential candidate for anticancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by forming covalent bonds with nucleophilic residues in the enzyme’s active site. This interaction can lead to irreversible inhibition, preventing the enzyme from catalyzing its substrate. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as nicotinamide adenine dinucleotide phosphate, can also influence its metabolic fate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type and blood flow .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can affect mitochondrial function and induce apoptosis in cancer cells .

Properties

IUPAC Name

2-bromo-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-2-6-4(5)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPZHYAYNAUKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619852
Record name 2-Bromo-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41731-23-1
Record name 2-Bromo-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methylthiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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